![molecular formula C16H9Cl2N3O3S B2744275 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 476210-92-1](/img/structure/B2744275.png)
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
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Overview
Description
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Development of Anticonvulsant Quality Control Methods
A study focused on the development of quality control methods for promising anticonvulsant substances, including derivatives of 1,3,4-thiadiazole, which demonstrated high anticonvulsive activity. This research outlined the process for creating standards for substance identification, impurity determination, and quantitative analysis using spectroscopy and chromatography techniques (Sych et al., 2018).
Crystal Engineering
Research on crystal engineering highlighted the potential for molecular design using hydrogen and halogen bonds, exploring interactions in complexes that could inform the development of new materials or drug delivery systems (Saha, Nangia, & Jaskólski, 2005).
Polymer Science Applications
A study in the field of polymer science described the synthesis and characterization of aromatic poly(sulfone sulfide amide imide)s, demonstrating their solubility and thermal stability. This research indicates potential applications in creating new types of thermally stable polymers for various industrial applications (Mehdipour‐Ataei & Hatami, 2007).
Pharmaceutical Co-crystals
Another study investigated the creation of pharmaceutical co-crystals to improve the solubility and dissolution rates of drugs, a key factor in enhancing drug efficacy and bioavailability. The research found that co-crystals could dissolve faster and had higher equilibrium solubility compared to the parent compound (Aitipamula et al., 2012).
Antimicrobial Activity
Research into the antimicrobial activity of novel hydroxy substituted benzothiazole derivatives against Streptococcus pyogenes highlighted the potential of these compounds in treating bacterial infections. This study underscores the importance of structural modifications to enhance antimicrobial efficacy (Gupta, 2018).
Thiazolides as Antiviral Agents
A study on thiazolides, including 2-hydroxyaroyl-N-(thiazol-2-yl)amides, demonstrated their efficacy against hepatitis B virus replication, showcasing the therapeutic potential of thiazolide derivatives as novel antiviral agents (Stachulski et al., 2011).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes in the cellular processes
Biochemical Pathways
Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also interact with multiple biochemical pathways.
Result of Action
Similar compounds have been found to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular level.
Action Environment
It’s known that environmental factors can significantly impact the effectiveness of similar compounds
properties
IUPAC Name |
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O3S/c17-9-5-6-12(18)11(7-9)13-8-25-16(19-13)20-15(22)10-3-1-2-4-14(10)21(23)24/h1-8H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLLSILWGRECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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